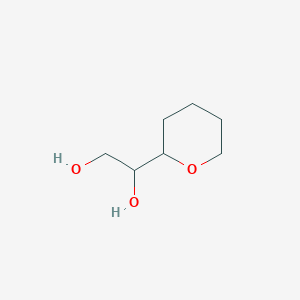

![molecular formula C8H16ClN B2498060 Spiro[2.4]heptan-2-ylmethanamine;hydrochloride CAS No. 2490402-44-1](/img/structure/B2498060.png)

Spiro[2.4]heptan-2-ylmethanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Spirocyclic compounds are synthesized through diverse methodologies, including the formation of the spiro-ring on preformed piperidine or pyran rings, and through reactions involving carbocycles or heterocycles. Recent literature highlights advanced synthetic strategies for constructing spirocyclic scaffolds, which are crucial in drug discovery due to their three-dimensional chemical space exploration (Griggs, Tape, & Clarke, 2018; Farghaly et al., 2022).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds often includes a central spiro-carbon, which imparts significant rigidity and complexity, affecting their biological activity and interaction with biological targets. Structural diversity within this class allows for specific tuning of physicochemical properties, enhancing their utility as enzyme inhibitors and in other therapeutic areas (La Ferla & D’Orazio, 2020).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a wide range of chemical reactions, attributable to their diverse functional groups and structural complexity. These reactions include transformations under various stimuli, such as light, temperature, and chemical reagents, which can significantly alter their physicochemical properties. The reactivity of spirocyclic compounds, particularly in forming derivatives and interacting with biological molecules, is a key area of interest (Xia, Xie, & Zou, 2017).

Physical Properties Analysis

The physical properties of spirocyclic compounds, including solubility, stability, and crystallinity, are closely related to their molecular structure. These properties influence their behavior in biological systems and potential applications in drug formulation and delivery. Understanding the physical properties of spirocyclic compounds is essential for optimizing their therapeutic efficacy and developing new applications.

Chemical Properties Analysis

Spirocyclic compounds possess unique chemical properties that enable their application in various fields of chemistry and biology. Their ability to undergo specific reactions, combined with their structural diversity, makes them versatile tools for synthesizing new drug candidates with desired biological activities. The chemical properties of spirocyclic compounds are critical for designing molecules with potential antioxidant activities, as well as for their roles as enzyme inhibitors and in drug discovery (Acosta-Quiroga et al., 2021).

科学的研究の応用

1. Radical Generation and Structural Analysis

Spiro[3.3]heptan-3-yl radicals, closely related to Spiro[2.4]heptan-2-ylmethanamine hydrochloride, have been generated and observed via electron spin resonance (ESR) spectroscopy. These radicals show structural similarities to cyclobutyl radicals and undergo rearrangements at specific temperatures. This research provides insights into the reactivity and stability of such spiro compounds (Roberts, Walton, & Maillard, 1986).

2. Synthesis and Structural Analysis for Drug Discovery

The synthesis of spiro[3.3]heptane-based diamines, structurally similar to Spiro[2.4]heptan-2-ylmethanamine hydrochloride, has been reported for use as building blocks in drug discovery. These compounds are analogs of cyclohexane derivatives and are used in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of lead compounds (Chernykh et al., 2015).

3. Photochemical Reactions and Hydrolysis Studies

The hydrolysis of spiro[2.4]hepta-4,6-diene–dichloroketen adducts has been studied, leading to various compounds like 3-(2′-acetoxyethyl)-1H-cycloheptatrien-1-one. These studies contribute to understanding the chemical behavior of spiro compounds under different conditions (Tsunetsugu et al., 1983).

4. Cycloaddition Reactions and Novel Rearrangements

Spiro[2.4]hepta-4,6-dien-1-ylmethanol has been involved in cycloaddition reactions leading to novel rearrangements. These reactions and the resulting products provide valuable insights for organic synthesis involving spiro compounds (Şenol et al., 2016).

5. Synthesis of Conformationally Restricted Glutamic Acid Analogs

A library of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton, related to Spiro[2.4]heptan-2-ylmethanamine hydrochloride, has been designed for probing topologies of different glutamate receptors. This research highlights the application of spiro compounds in neurochemistry and drug design (Radchenko, Grygorenko, & Komarov, 2008).

Safety and Hazards

The safety information for Spiro[2.4]heptan-2-ylmethanamine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302+P352) .

特性

IUPAC Name |

spiro[2.4]heptan-2-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-6-7-5-8(7)3-1-2-4-8;/h7H,1-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGQPHLNRQAMDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC2CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.4]heptan-2-ylmethanamine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497981.png)

![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)

![(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2497986.png)

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2497990.png)

![5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2497991.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2497992.png)

![Tert-butyl N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylcarbamate](/img/structure/B2497997.png)